PF-06282999 is a synthetically derived member of the thiouracil class of compounds. [] This small molecule acts as a potent and selective mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] Its primary area of research interest lies in exploring its potential for treating cardiovascular diseases. [, ]
A key chemical reaction involving PF-06282999 is its irreversible binding to and inactivation of MPO. [] This interaction is time-dependent and hinges on the catalytic activity of MPO, signifying a mechanism-based inactivation process. [] Further research is required to fully elucidate the specific chemical transformations occurring during this inactivation process.
PF-06282999 functions by irreversibly inhibiting the enzyme myeloperoxidase (MPO). [] This inhibition occurs in a time-dependent manner and relies on the catalytic activity of MPO, marking it as a mechanism-based inactivation process. [] PF-06282999 forms a covalent bond with the MPO enzyme, leading to its permanent deactivation. This inactivation disrupts the enzyme's ability to catalyze the production of hypochlorous acid, a reactive oxygen species implicated in various inflammatory processes. [] Interestingly, PF-06282999 also demonstrates the ability to activate the pregnane X receptor (PXR), a nuclear receptor involved in regulating drug metabolism and transport. [] This activation leads to the induction of CYP3A4, a key enzyme in drug metabolism, which could potentially lead to drug-drug interactions. [, ]
PF-06282999 exhibits physicochemical properties that contribute to its pharmacokinetic profile. Its characteristics generally favor elimination through non-metabolic routes. [] The compound demonstrates moderate plasma protein binding across various species. [] In vitro studies suggest moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition. [] PF-06282999 exhibits resistance to metabolic turnover by liver microsomes and hepatocytes in both animals and humans and lacks cytochrome P450 inhibition. [] These properties collectively contribute to its favorable pharmacokinetic profile.
Investigating the Role of MPO in Atherosclerosis: PF-06282999 has been instrumental in elucidating the role of MPO in atherosclerotic lesion development. [] Animal studies using this inhibitor revealed that while MPO inhibition did not impact overall plaque area, it led to a decrease in necrotic core area, suggesting a potential role in stabilizing atherosclerotic plaques. []
Potential Therapeutic Target for Cardiovascular Diseases: The inhibition of MPO by PF-06282999 has positioned it as a potential therapeutic candidate for cardiovascular diseases. [] Its ability to modulate MPO activity, an enzyme linked to inflammation and oxidative stress in the cardiovascular system, underscores its therapeutic promise in this domain. []
Tool Compound for Drug Discovery: PF-06282999's well-defined mechanism of action and selectivity make it a valuable tool compound in drug discovery. Its use in PXR transactivation assays can aid in identifying backup compounds that lack PXR activation and CYP3A4 induction liability, crucial considerations in drug development. []
Non-invasive Monitoring of Plaque Inflammation: Research utilizing PF-06282999 in conjunction with [18F]-Fluoro-deoxy-glucose (FDG) imaging has explored the potential for non-invasively monitoring plaque inflammation. [] The observed reduction in FDG signal following PF-06282999 treatment suggests its utility in assessing the inflammatory status of atherosclerotic lesions. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: